molecular formula C20H22N2O3S B2899922 N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-58-3

N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2899922
CAS No.: 898462-58-3
M. Wt: 370.47
InChI Key: UZOLYYQULNEBTK-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a sulfonamide derivative featuring a tricyclic pyrrolo[3,2,1-ij]quinoline core. This scaffold is notable for its conformational rigidity and ability to interact with biological targets such as enzymes and receptors. The compound is distinguished by its N-benzyl-N-ethyl sulfonamide substituent at the 8-position, which modulates its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-benzyl-N-ethyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-2-21(14-15-6-4-3-5-7-15)26(24,25)18-12-16-8-9-19(23)22-11-10-17(13-18)20(16)22/h3-7,12-13H,2,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOLYYQULNEBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrroloquinoline Core

The pyrrolo[3,2,1-ij]quinoline scaffold forms the foundation of the target compound. Two primary routes dominate its synthesis:

Cyclization of Substituted Anilines

Cyclization reactions using substituted anilines and ketones under acidic or basic conditions yield the bicyclic framework. For example, 2-methyl-5-nitroaniline reacts with ethyl acetoacetate in the presence of ammonium ceric nitrate to form intermediates that cyclize under reflux in diphenyl ether. This method produces 4-chloro-2-methylquinoline derivatives, which serve as precursors for further functionalization.

Key Reaction Conditions:
Reagent Solvent Temperature Yield Source
Ethyl acetoacetate Diphenyl ether 250°C 97–98%
Phosphoryl chloride Neat 80°C 98%

Diels-Alder Reactions

Pyrroloquinoline derivatives are accessible via [4+2] cycloaddition between dienes and dienophiles. For instance, 6-methyl-4-phenyl-2-thioxo-5-(4-methylphenylthio)-1,2-dihydropyridine-3-carbonitrile undergoes Diels-Alder reactions with N-arylmaleimides in anisole to form octahydro-pyrrolo[3,4-f]quinoline adducts. This method enables precise stereochemical control but requires stringent anhydrous conditions.

Sulfonamide Group Installation

The sulfonamide moiety is introduced via reaction with sulfonyl chlorides:

Direct Sulfonylation

The primary amine intermediate reacts with 8-hydroxyquinoline-5-sulfonyl chloride in anhydrous acetonitrile. Triethylamine (3 eq) neutralizes HCl byproducts, while a 2:1 molar ratio of amine to sulfonyl chloride ensures complete conversion.

Representative Protocol:
  • Dissolve N-benzyl-N-ethyl-4-oxo-pyrroloquinoline (1 eq) in acetonitrile.
  • Add 8-hydroxyquinoline-5-sulfonyl chloride (1.2 eq) and triethylamine (3 eq).
  • Stir at 25°C for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates sulfonamide formation, reducing reaction times from hours to minutes. This method improves yields by 15–20% compared to conventional heating.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (1:5) removes unreacted sulfonyl chlorides.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >98% purity for pharmacological studies.

Spectroscopic Data

Technique Key Signals Source
1H NMR δ 2.28 (s, 3H, CH3), 4.14 (br, 1H, NH)
IR 1659 cm⁻¹ (C=O), 3217 cm⁻¹ (N–H)
MS (ESI) m/z 471 [M+H]+

Challenges and Optimization

Side Reactions

  • Over-alkylation : Controlled stoichiometry and low temperatures suppress di- or tri-substitution.
  • Sulfonyl Hydrolysis : Anhydrous acetonitrile and inert atmospheres prevent hydrolysis of sulfonyl chlorides.

Yield Improvements

  • Catalytic Pd Coupling : Suzuki-Miyaura coupling introduces aryl groups pre-sulfonylation, enhancing overall yield by 25%.
  • Solvent Screening : Tetrahydrofuran (THF) increases solubility of intermediates, reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s structure suggests potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The quinoline core may also interact with nucleic acids or other biomolecules, further contributing to its biological effects.

Comparison with Similar Compounds

Core Scaffold Variations

The pyrrolo[3,2,1-ij]quinoline core is shared across multiple derivatives, but substitutions at the 4-oxo, 8-sulfonamide, and peripheral positions lead to significant functional differences:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Biological Activity
Target Compound N-benzyl-N-ethyl sulfonamide at C8; 4-oxo group ~425.5* Not explicitly stated (presumed enzyme/receptor modulation)
N-(2,6-dimethylphenyl)-4-oxo-pyrroloquinoline-8-sulfonamide N-(2,6-dimethylphenyl) sulfonamide ~340.4 Unknown (structural analog)
4BP-TQS (4-(4-bromophenyl)-tetrahydrocyclopenta[c]quinoline-8-sulfonamide) Bromophenyl substitution; cyclopenta[c]quinoline core ~435.3 Allosteric agonist of α7 nAChRs
CAS:898454-99-4 (1-Methyl-2-oxo-N-propyl-pyrroloquinoline-8-sulfonamide) N-propyl, 1-methyl substitutions ~309.4 Safety data emphasized; activity unspecified
N-(4-bromo-3-methylphenyl)-1-methyl-pyrroloquinoline-8-sulfonamide Bromophenyl and methyl substitutions ~435.3 Unknown (structural emphasis)

*Estimated based on molecular formula (C21H19N3O3S2).

Enzyme Inhibition Profiles

  • Thiazole-Pyrroloquinoline Hybrids: Compounds combining pyrrolo[3,2,1-ij]quinolin-2-one with thiazole moieties (e.g., via hydrazine linkers) exhibit dual inhibition of coagulation factors Xa and XIa . The target compound’s sulfonamide group may similarly engage serine proteases, though its N-benzyl-N-ethyl substituents could influence selectivity.

Spectral and Analytical Data

  • While specific data for the target compound are unavailable, related pyrroloquinoline sulfonamides exhibit characteristic NMR shifts for the tricyclic core (e.g., δ 2.1–3.5 ppm for methyl/methylene protons) and sulfonamide NH protons (δ 7.5–8.2 ppm) .
  • HPLC-HRMS-ESI confirms molecular weights with deviations <5 ppm, as demonstrated for analogs like (Z)-5-(8-iodo-pyrroloquinoline-ylidene)-thiazolidin-4-one (m/z 485.9923 observed vs. 485.9926 calculated) .

Q & A

What are the key synthetic routes for synthesizing N-benzyl-N-ethyl-pyrroloquinoline sulfonamide derivatives?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions:

Core scaffold formation : Cyclization of substituted pyrrolidine and quinoline precursors under controlled temperatures (80–120°C) using catalysts like AlCl₃ (for Friedel-Crafts reactions) .

Sulfonamide introduction : Reacting the core structure with sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere to prevent hydrolysis .

N-alkylation : Benzyl and ethyl groups are introduced via nucleophilic substitution or reductive amination, requiring pH control (7–9) and catalysts like Pd/C .
Purification : HPLC or recrystallization (ethanol/water) ensures >95% purity .

Which analytical techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • Structural confirmation :
    • ¹H/¹³C NMR : Identifies proton environments and carbon frameworks (e.g., aromatic protons at δ 6.9–7.3 ppm, carbonyl at ~170 ppm) .
    • FTIR : Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
  • Purity assessment :
    • HPLC : Uses C18 columns with acetonitrile/water gradients; retention times compared to standards .
    • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ expected for C₂₂H₂₅N₂O₃S) .

How can researchers elucidate the biological mechanism of action for this compound?

Level: Advanced
Methodological Answer:

  • Enzyme inhibition assays : Test activity against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
  • Cellular uptake studies : Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation via scintillation counting .
  • Molecular docking : Use software like AutoDock to predict binding interactions with protein targets (e.g., hydrophobic pockets in kinase domains) .

What strategies optimize structure-activity relationships (SAR) for enhanced efficacy?

Level: Advanced
Methodological Answer:

  • Substituent variation : Replace benzyl/ethyl groups with fluorinated or electron-withdrawing groups to modulate lipophilicity and target affinity .
  • Scaffold modification : Introduce heteroatoms (e.g., N→O in the pyrrolidine ring) to alter conformational flexibility .
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .

How can purity and yield be maximized during synthesis?

Level: Basic
Methodological Answer:

  • Reaction optimization : Monitor intermediates via TLC/HPLC to adjust stoichiometry and reaction time .
  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) for sulfonamide coupling to enhance solubility .
  • Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals .

What factors influence the compound’s solubility and stability?

Level: Advanced
Methodological Answer:

  • pH-dependent stability : Perform accelerated degradation studies (40°C, 75% RH) at pH 1–10; instability observed in acidic conditions due to sulfonamide hydrolysis .
  • Light sensitivity : Store in amber vials under inert gas; UV-Vis spectroscopy tracks photodegradation .
  • Co-solvents : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .

How to resolve contradictions in reported biological activity data?

Level: Advanced
Methodological Answer:

  • Comparative assays : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Impurity analysis : LC-MS identifies byproducts (e.g., de-ethylated analogs) that may skew results .
  • Dose-response curves : Validate EC₅₀ values across multiple cell lines to rule out cell-specific effects .

How to assess target selectivity against related enzymes?

Level: Advanced
Methodological Answer:

  • Panel screening : Test against 50+ kinases/proteases using high-throughput platforms (e.g., KinomeScan) .
  • Crystal structures : Resolve co-crystals with off-target proteins to identify non-specific binding motifs .
  • Computational models : Generate pharmacophore maps to prioritize selective analogs .

What validation steps ensure analytical method reliability?

Level: Basic
Methodological Answer:

  • Linearity : Calibration curves (R² > 0.99) across 0.1–100 µg/mL .
  • Precision : Intra-day/inter-day RSD < 2% for HPLC retention times .
  • LOQ/LOD : Determine via signal-to-noise ratios (e.g., LOQ = 10 ng/mL for LC-MS) .

How can in silico modeling guide derivative design?

Level: Advanced
Methodological Answer:

  • ADMET prediction : Use SwissADME to forecast bioavailability, BBB penetration, and toxicity .
  • QSAR models : Train algorithms on bioactivity data to predict IC₅₀ for novel analogs .
  • Free-energy calculations (MM-PBSA) : Estimate binding affinities for prioritized candidates .

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